1-Benzyl-7-methyl-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKDAJPPEVSFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-Benzyl-7-methyl-1,4-diazepane as a Synthetic Intermediate
This is an in-depth technical guide on 1-Benzyl-7-methyl-1,4-diazepane , designed for researchers in medicinal chemistry and process development.
Executive Summary
1-Benzyl-7-methyl-1,4-diazepane (CAS: 1620097-06-4 for the R-isomer) is a critical heterocyclic scaffold in modern drug discovery, most notably serving as the chiral amine core for the dual orexin receptor antagonist Suvorexant (Belsomra) .[1]
The molecule features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4.[2] Its utility stems from two key structural attributes:
-
Conformational Control: The methyl substituent (typically at C7 or C5 depending on numbering conventions) locks the flexible seven-membered ring into a specific twist-chair conformation, enhancing binding selectivity for GPCR targets.
-
Orthogonal Reactivity: The benzyl group at N1 serves as a robust protecting group, allowing selective functionalization at the secondary amine (N4) before late-stage hydrogenolysis.
This guide details the structural properties, industrial synthesis via the "Dione Reduction" route, and its application in high-value API synthesis.
Structural Analysis & Stereochemistry
Nomenclature and Numbering
Ambiguity often arises in the numbering of substituted diazepanes. For this intermediate:
-
Numbering Logic: The nitrogen bearing the benzyl group is designated N1 . The carbons are numbered sequentially toward the second nitrogen (N4 ). The methyl group is located at C7 , adjacent to N1 on the propylene bridge (–CH₂–CH(Me)–CH₂–).
-
Stereochemistry: The (R)-enantiomer is the pharmacologically relevant scaffold for Suvorexant.[2] The stereocenter at C7 dictates the spatial orientation of the diazepane ring, which is crucial for fitting into the orexin receptor binding pocket.
Conformational Dynamics
Unsubstituted 1,4-diazepanes are highly flexible, existing in a rapid equilibrium between twist-chair and twist-boat conformers. The introduction of the C7-methyl group creates a steric anchor .
-
Effect: The methyl group prefers an equatorial position to minimize 1,3-diaxial interactions.
-
Result: This biases the ring population toward a single low-energy conformer, reducing the entropic penalty upon binding to a protein target.
Synthetic Routes[1][2][4][5][6][7][8][9]
The most robust industrial synthesis avoids the formation of inseparable regioisomers by utilizing a cyclization-reduction sequence. The Dione Reduction Route is the industry standard for high optical purity.
The Dione Reduction Strategy
This pathway starts with chiral amino acid derivatives to establish the stereocenter early, followed by ring closure to a diazepane-2,5-dione, and finally global reduction.
Step 1: Precursor Assembly
-
Reagents: N-Benzyl-D-alanine (source of chirality) + Glycine ethyl ester (or equivalent diamine precursor).
-
Mechanism: Peptide coupling followed by cyclization yields (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione .
Step 2: Global Reduction (The Critical Step)
The dione contains two amide carbonyls. Complete reduction converts these to methylene groups, yielding the saturated diazepane.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.
-
Thermodynamics: The reaction is exothermic and requires careful thermal management to prevent racemization or ring opening.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Caption: Synthetic pathway from chiral amino acid precursors to the active diazepane scaffold.
Experimental Protocol: Reduction of Diazepane-2,5-dione[1]
This protocol is adapted from optimized process chemistry literature for the synthesis of the (R)-isomer.
Reagents & Equipment
-
(R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione : 10 mmol (2.32 g)
-
Lithium Aluminum Hydride (LiAlH₄) : 60 mmol (2.28 g, 2.4 M in THF)
-
Tetrahydrofuran (THF) : Anhydrous, 100 mL
-
Equipment : 250 mL 3-neck round-bottom flask, nitrogen inlet, reflux condenser, ice bath.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware and purge with nitrogen. Charge the flask with LiAlH₄ suspension in THF (or prepare in situ). Cool to 0°C.[1][2][4]
-
Addition: Dissolve the dione intermediate in 40 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to room temperature (25°C), then heat to gentle reflux (65°C) for 16–18 hours to ensure complete reduction of both amide carbonyls.
-
Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:
-
2.3 mL water
-
2.3 mL 15% NaOH solution
-
6.9 mL water
-
-
Workup: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad.[5] Wash the pad with THF.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the colorless oil .
-
Validation:
-
Yield: Expected 85–95%.
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of amide signals and the appearance of the C7-methyl doublet at ~1.0–1.1 ppm.
-
Reactivity Profile & Applications
Orthogonal Functionalization
The molecule presents two distinct nitrogen centers:
-
N1 (Tertiary, Benzylated): Chemically inert under basic alkylation conditions. Serves as a "mask" for the N1 position.
-
N4 (Secondary, Free): Highly nucleophilic. This is the site for coupling with electrophiles (e.g., heteroaryl chlorides, sulfonyl chlorides).
Reaction Case Study: Suvorexant Synthesis In the manufacture of Suvorexant, the free N4 amine reacts with 2,5-dichlorobenzoxazole via an SNAr mechanism.
-
Conditions: DMF, 75°C, Triethylamine base.
-
Outcome: Regioselective displacement of the 2-chloro group on the benzoxazole by the N4 of the diazepane.
Deprotection (Hydrogenolysis)
To access the free N1 amine (if required for other analogs), the benzyl group is removed.
-
Conditions: H₂ (1 atm), Pd/C or Pd(OH)₂ catalyst, Methanol/Acetic acid.
-
Note: The C7-methyl stereocenter is stable under these conditions, preserving the chiral information.
Quantitative Data: Reaction Efficiency
| Reaction Step | Reagents | Typical Yield | Key Byproduct |
| Dione Reduction | LiAlH₄ / THF | 89–95% | Aluminum salts (removed by filtration) |
| N4-Arylation | 2,5-Dichlorobenzoxazole | 90–95% | HCl (neutralized by base) |
| Debenzylation | H₂ / Pd-C | >98% | Toluene (trace) |
References
-
BenchChem. (R)-1-Benzyl-5-methyl-1,4-diazepane Product Information. Retrieved from
- Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320-5332.
-
European Patent Office. (2017). Suvorexant Intermediates and Preparation Methods Thereof (EP 3412665 B1). Retrieved from
-
PubChem. 1-Benzyl-7-methyl-1,4-diazepane Compound Summary. Retrieved from
-
Organic Process Research & Development. (2011). Development of a Practical Synthesis of Suvorexant. Vol 15, 367-375.[6][7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 3. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 7. US20160168138A1 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Recrystallization of 1-Benzyl-7-methyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the theory and application of recrystallization techniques for the purification of 1-Benzyl-7-methyl-1,4-diazepane, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted diamine, its purification can be challenging due to its basicity and potential for oiling out. These application notes provide two robust protocols: a single-solvent recrystallization of the free base and a more universally applicable method involving diastereomeric salt formation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental step, ensuring both scientific integrity and practical success in achieving high-purity crystalline material.
Introduction: The Critical Role of Purity for 1-Benzyl-7-methyl-1,4-diazepane
1-Benzyl-7-methyl-1,4-diazepane is a crucial building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of compounds such as Suvorexant.[1][2] The isomeric and chemical purity of this diamine is paramount, as impurities can lead to the formation of undesired side products, impact reaction kinetics, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). While chromatographic methods can be employed for purification, recrystallization remains the most efficient and scalable method for obtaining highly pure, crystalline solid material.[3][4]
This guide provides a foundational understanding of the principles governing the recrystallization of this specific molecule and offers detailed, actionable protocols for its purification.
Scientific Principles: Mastering the Recrystallization of a Substituted Diamine
The successful recrystallization of any compound hinges on the differential solubility of the target molecule and its impurities in a given solvent system at varying temperatures.[5] For 1-Benzyl-7-methyl-1,4-diazepane, a tertiary and a secondary amine, its polarity and capacity for hydrogen bonding are key determinants of its solubility.
Challenges in Crystallizing 1-Benzyl-7-methyl-1,4-diazepane
The purification of 1-Benzyl-7-methyl-1,4-diazepane can be complicated by several factors:
-
Oiling Out : The compound is sometimes obtained as a colorless oily liquid after synthesis, which suggests a low melting point or the presence of impurities that depress the melting point.[6] This can lead to the separation of the compound as a liquid rather than a solid during cooling, a phenomenon known as "oiling out."
-
Oxidative Instability : Amine compounds can be susceptible to oxidation, which can lead to the formation of colored impurities.[7]
-
Hygroscopicity : The presence of two nitrogen atoms makes the molecule potentially hygroscopic, which can inhibit crystallization.
Strategic Approaches to Recrystallization
Two primary strategies are presented to overcome these challenges:
-
Direct Recrystallization of the Free Base : This method is preferred for its simplicity and atom economy. The key is to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8]
-
Recrystallization via Salt Formation : The basic nature of the diazepine nitrogens allows for the formation of salts with chiral or achiral acids.[9] This derivatization drastically alters the molecule's physical properties, often leading to a higher melting point and more predictable crystallization behavior. For chiral compounds like the (R)- or (S)-enantiomer of 1-Benzyl-7-methyl-1,4-diazepane, using a chiral acid can also serve as a method for chiral resolution.[10]
Protocol I: Single-Solvent Recrystallization of 1-Benzyl-7-methyl-1,4-diazepane Free Base
This protocol is designed for instances where the crude 1-Benzyl-7-methyl-1,4-diazepane is a solid or a semi-solid and contains primarily soluble impurities.
Solvent Selection: A Data-Driven Approach
The ideal solvent should exhibit a steep solubility curve with respect to temperature. Based on the structure of the target molecule (a benzyl group and a methyl-diazepane core), a solvent of intermediate polarity is a logical starting point.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Isopropanol | 82.6 | 4.3 | Good for dissolving moderately polar compounds at elevated temperatures. |
| Acetonitrile | 81.6 | 5.8 | Aprotic polar solvent, can be effective if hydrogen bonding is not required for dissolution. |
| Ethyl Acetate | 77.1 | 4.4 | Less polar, good for creating a significant solubility differential with cooling. |
| Toluene | 110.6 | 2.4 | Non-polar, may be suitable for less polar impurities. |
Recommendation : Isopropanol is an excellent starting point due to its ability to engage in hydrogen bonding and its favorable boiling point.
Step-by-Step Protocol
-
Dissolution : In a clean Erlenmeyer flask, add the crude 1-Benzyl-7-methyl-1,4-diazepane. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating : Gently heat the slurry on a hot plate with magnetic stirring. Add isopropanol portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield.[3]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. Causality: This step removes any particulate matter that could act as unwanted nucleation sites.
-
Cooling and Crystallization : Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor. Causality: Using cold solvent minimizes the loss of the desired product during washing.[3]
-
Drying : Dry the crystals under vacuum to a constant weight.
Visualization of the Workflow
Caption: Workflow for the purification of 1-Benzyl-7-methyl-1,4-diazepane via diastereomeric salt formation.
Troubleshooting and Expert Insights
-
Problem: Oiling Out : If the compound oils out during cooling, try using a more dilute solution, a different solvent, or cooling the solution more slowly. Seeding the solution with a small crystal can also encourage crystallization.
-
Problem: No Crystals Form : If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which the compound is insoluble). Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation. [3]* Problem: Low Recovery : A low recovery can be due to using too much solvent, washing the crystals with a solvent that is not cold enough, or premature crystallization during hot filtration. [3]* Expert Tip : For amine compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of colored impurities. [7]
Conclusion
The successful purification of 1-Benzyl-7-methyl-1,4-diazepane by recrystallization is an achievable goal with a systematic approach. By understanding the chemical nature of the molecule and applying the principles of solvent selection and crystallization kinetics, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development. The choice between direct recrystallization of the free base and purification via salt formation will depend on the nature of the crude material and the specific purity requirements of the project.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. [Link]
-
PubChem. (n.d.). 1-Benzyl-7-methyl-1,4-diazepane. [Link]
- Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1620097-06-4 | Product Name : (R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
Application Note: Analytical Characterization of 1-Benzyl-7-methyl-1,4-diazepane
This Application Note is structured as a high-level technical guide for the characterization of 1-Benzyl-7-methyl-1,4-diazepane . It deviates from standard templates to address the specific challenges of 7-membered heterocyclic rings, particularly conformational fluxionality and stereochemistry.[1]
Executive Summary & Scientific Context
The 1,4-diazepane scaffold (homopiperazine) is a privileged pharmacophore in medicinal chemistry, serving as a core structural element in orexin receptor antagonists (e.g., Suvorexant), antihistamines, and CNS-active ligands.[1]
1-Benzyl-7-methyl-1,4-diazepane presents unique analytical challenges compared to its 5-methyl isomer or the unsubstituted parent.[2][3] The introduction of a methyl group at the C7 position (alpha to the tertiary
This guide provides a validated analytical cascade to ensure structural integrity, chemical purity (>98%), and enantiomeric excess (>99% ee).[1]
Physicochemical Profile (Predicted)
| Property | Value / Range | Significance |
| Molecular Formula | MW: 204.31 g/mol | |
| pKa (Calculated) | ||
| LogP | 1.9 – 2.2 | Moderately lipophilic; suitable for RP-HPLC.[2][3] |
| Stereochemistry | 1 Chiral Center (C7) | Requires chiral resolution (R/S).[3][5] |
| UV Max | ~254 nm (Benzyl) | Diazepane ring is UV-transparent; detection relies on the benzyl chromophore.[3] |
Analytical Workflow Visualization
The following decision tree outlines the logical progression from crude synthesis to released reference standard.
Caption: Analytical Logic Gate for Diazepane Characterization. Blue nodes indicate critical data acquisition steps.
Protocol A: Structural Elucidation via NMR
Challenge: At 25°C, 1,4-diazepanes often display broad NMR signals due to ring flipping (coalescence temperature is often near RT). Solution: Perform NMR at elevated temperature (e.g., 50°C) to sharpen signals by fast exchange, or low temperature (-40°C) to freeze conformers.[1]
Method Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of geminal protons).
-
Solvent:
(preferred for solubility of salts) or (free base).[3] -
Temperature: 323 K (50°C) is recommended for routine purity checks to average the conformers.
Peak Assignment Strategy (Free Base in )
| Position | Type | Chemical Shift ( | Multiplicity | Notes |
| Aromatic | CH (Benzyl) | 7.20 – 7.40 | Multiplet | 5H integration standard.[2][3] |
| 3.50 – 3.70 | AB System | Diastereotopic due to C7 chirality.[2][3] | ||
| H-7 | CH | 2.80 – 3.10 | Multiplet | The chiral center; couples with methyl. |
| 7-Me | 0.95 – 1.10 | Doublet | Diagnostic doublet ( | |
| H-2,3,5,6 | 1.50 – 3.00 | Complex | Broad overlapping multiplets at RT.[1] |
Critical QC Check: Look for the 7-Methyl doublet .[3] If this signal appears as two sets of doublets of unequal intensity, the sample may contain a mixture of diastereomers (unlikely if single chiral center) or, more likely, slow exchange rotamers due to N-protonation if the sample is a salt.[1] Ensure the sample is the free base for clear assignment.
Protocol B: UPLC-MS Purity Profiling
Challenge: The secondary amine (
Validated Method (SOP-LC-044)
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent hybrid particle column.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: Acetonitrile (100%).[3]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Detection:
Self-Validating Step: Inject a blank followed by the sample.[3] The 1,4-diazepane should elute as a sharp, symmetrical peak.[1] If the peak is broad or splits, check the pH of Mobile Phase A. It must be >9.5.[1]
Protocol C: Chiral Separation (Enantiomeric Excess)
Since C7 is a stereocenter, separating the (R) and (S) enantiomers is critical for drug development applications.
Method Parameters
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[3]
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV 254 nm.[1]
Expected Result:
Baseline separation of enantiomers (
Synthesis & Impurity Origins (Troubleshooting)
Understanding the synthesis aids in identifying impurities. A common route involves the reduction of 1-benzyl-7-methyl-1,4-diazepane-2,5-dione .[2][3]
Caption: Synthesis pathway highlighting potential "partially reduced" amide impurities.
Common Impurities:
-
Monocarbonyls (Lactams): Mass
(+14 Da vs product).[3] Result from incomplete reduction of the dione.[1] -
Debenzylated species: 2-methyl-1,4-diazepane (Mass 114).[2][3] Result from hydrogenolysis if
was used.[1]
References
-
PubChem Compound Summary. (2025). 1-Benzyl-7-methyl-1,4-diazepane (CID 56828058).[2][3][4] National Center for Biotechnology Information.[1] [Link]
-
Coleman, P. J., et al. (2010).[1][6] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[1][6] [Link]
-
FDA AccessData. (2024). Suvorexant Chemistry Review (Reference for Diazepane Analytical Standards). [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ChemTik Products [chemtik.com]
- 3. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-benzyl-7-methyl-1,4-diazepane (C13H20N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Analysis of 1-Benzyl-7-methyl-1,4-diazepane
This Application Note is designed for researchers in medicinal chemistry and structural biology. It addresses the specific challenges of analyzing 1-Benzyl-7-methyl-1,4-diazepane , a pharmacologically relevant scaffold often found in orexin antagonists and histamine H3 ligands.
Executive Summary & Structural Context
The analysis of 1,4-diazepanes is notoriously difficult due to conformational flexibility (twist-chair/twist-boat equilibrium) and nitrogen inversion . The 1-benzyl-7-methyl derivative presents a unique stereochemical challenge: the methyl group at C7 introduces a chiral center alpha to the benzylated nitrogen (N1), rendering the entire ring chiral and all methylene protons diastereotopic.
Critical Structural Features:
-
Chirality: The C7 stereocenter breaks symmetry.
-
Diastereotopicity: The benzyl CH₂ protons (H1') will appear as an AB system (or broadened singlet) rather than a clean singlet.
-
Dynamic Exchange: At room temperature (298 K), ring flipping often broadens signals.
Structural Numbering Convention
To ensure accurate assignment, we utilize the following IUPAC-derived numbering:
-
N1: Benzylated nitrogen.[1]
-
C7: Methine carbon bearing the methyl group (adjacent to N1).
-
N4: Secondary amine (unsubstituted/protonatable).
Experimental Protocol
Sample Preparation
Diazepanes are sensitive to solvent polarity and pH. The choice of solvent dictates the resolution of the N-H proton and the rate of conformational exchange.
| Parameter | Standard Protocol (CDCl₃) | Advanced Protocol (DMSO-d₆ + Acid) |
| Solvent | Chloroform-d (99.8% D) | DMSO-d₆ |
| Concentration | 10–15 mg in 600 µL | 5–10 mg in 600 µL |
| Additives | None (or basic alumina filtration) | 1-2 drops TFA-d or DCl |
| Temperature | 298 K | 320 K (High T) or 250 K (Low T) |
| Purpose | Routine purity check | Structural Elucidation |
Why add Acid? In neutral CDCl₃, the N4-H proton exchanges rapidly, and the ring flips. Adding acid (protonating N4) "locks" the conformation and slows exchange, sharpening the multiplets significantly.
Acquisition Parameters (600 MHz equiv.)
-
1H NMR: Spectral width 12 ppm, 64 scans, D1 = 2.0s.
-
13C NMR: Spectral width 240 ppm, 1024 scans, Power-gated decoupling.
-
COSY/HSQC: Essential for resolving the aliphatic overlap (1.5 – 3.5 ppm).
Data Analysis: 1H NMR Assignment
Note: Chemical shifts (
Region A: The Aromatic Zone (7.20 – 7.40 ppm)[2]
-
Signals: Multiplet (5H).
-
Assignment: Phenyl ring protons.
-
Diagnostic: Usually appears as two sets: 2H (ortho) and 3H (meta/para) overlapping.
Region B: The Benzylic "Gatekeeper" (3.50 – 3.80 ppm)
-
Signals: Two Doublets (AB System,
Hz) or Broad Singlet. -
Assignment: N1-CH ₂-Ph.
-
Mechanism: Due to the chiral center at C7, the benzyl protons are diastereotopic (
). If the peak is a singlet, the ring is flipping fast. If it is an AB quartet, the conformation is rigid.
Region C: The Ring Skeleton (2.50 – 3.20 ppm)
This is the most complex region.
-
H7 (Methine): ~2.9 – 3.1 ppm. Multiplet. Deshielded by N1.
-
H2/H3/H5: Overlapping multiplets.
-
H2 (adj to N1): ~2.6 – 2.8 ppm.[2]
-
H3/H5 (adj to N4): ~2.8 – 3.2 ppm.
-
-
H6 (Middle Methylene): ~1.6 – 1.9 ppm. This is the most shielded ring signal (beta to nitrogens, not alpha).
Region D: The Methyl Anchor (1.00 – 1.15 ppm)
-
Signal: Doublet (
Hz, 3H). -
Assignment: C7-CH ₃.
-
Validation: This doublet is the starting point for COSY analysis.
Data Analysis: 13C NMR Assignment
The 13C spectrum provides a clear count of the carbon skeleton.
| Carbon Type | Approx.[1][2][3][4][5] Shift ( | Assignment Notes |
| Carbonyl/Quat | 139.0 | Ipso-carbon of Benzyl |
| Aromatic CH | 127.0 – 129.0 | Ortho, Meta, Para carbons |
| Benzylic CH₂ | 58.0 – 62.0 | N1-C H₂-Ph |
| Methine (C7) | 55.0 – 58.0 | C H-CH₃ (Alpha to N1) |
| Ring CH₂ (C2,3,5) | 46.0 – 54.0 | Alpha to Nitrogens |
| Ring CH₂ (C6) | 28.0 – 32.0 | Beta to Nitrogens (Shielded) |
| Methyl | 15.0 – 19.0 | C7-C H₃ |
Advanced Workflow: Structural Elucidation
To unambiguously assign the regioisomer (7-methyl vs 5-methyl), you must use 2D correlations.
Figure 1: Step-by-step logic for assigning the diazepane scaffold.
Critical HMBC Correlations (Regioisomer Check)
To prove the methyl is at C7 (next to Benzyl-N) and not C5 (next to NH):
-
Look for the Benzyl CH₂ protons .
-
In HMBC, these protons should show a correlation to C2 and C7 .
-
If the methyl is at C7, the C7 carbon (correlated to Benzyl protons) will also directly correlate to the Methyl protons in HSQC.
-
Contrast: If the methyl were at C5, the carbons seen by the Benzyl protons (C2 and C7) would not have a methyl group attached.
Troubleshooting & Anomalies
Issue: Broad Peaks / "Missing" Signals
Cause: Coalescence temperature (
-
Cooling: Run at 250 K to freeze the conformers (expect spectrum complexity to double as conformers separate).
-
Heating: Run at 320 K (in DMSO) to induce fast exchange (peaks sharpen into averages).
-
Salt Formation: Add 1 eq. of TFA. The protonated salt is often more rigid and soluble in D₂O or DMSO, yielding sharp lines.
Issue: Diastereotopic Benzylic Protons
Observation: The benzyl CH₂ appears as a quartet or two widely separated doublets. Explanation: This is correct and confirms the integrity of the chiral center at C7. Do not mistake this for an impurity.
References
-
Conformational Analysis of Diazepanes
- Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
- Source: Bioorganic & Medicinal Chemistry Letters (2009).
-
URL:[Link]
-
General Heterocyclic NMR Data
- Stereochemical Guides: Title: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane (Analogous Scaffold). Source: BenchChem Technical Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. eurekaselect.com [eurekaselect.com]
Use of 1-Benzyl-7-methyl-1,4-diazepane in the synthesis of Suvorexant
Application Note: Strategic Utilization of 1-Benzyl-7-methyl-1,4-diazepane in Suvorexant Synthesis
Part 1: Introduction & Strategic Overview
Suvorexant , a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia, relies heavily on the structural integrity of its chiral diazepane core. The 1,4-diazepane ring serves as the central scaffold, positioning the two hydrophobic "arms" (the chloro-benzoxazole and the triazolyl-benzoyl moieties) into a specific U-shaped bioactive conformation.
The molecule (R)-1-Benzyl-7-methyl-1,4-diazepane is the critical "chiral anchor" in the convergent synthesis of Suvorexant. Its strategic value lies in three areas:
-
Chirality Preservation: It carries the (R)-methyl stereocenter established from the starting material (typically (R)-3-aminobutyric acid), eliminating the need for late-stage chiral resolution.
-
Regiocontrol: The benzyl group at the
position acts as an orthogonal protecting group, forcing the subsequent nucleophilic aromatic substitution ( ) to occur exclusively at the position. -
Process Efficiency: It allows for a high-yielding coupling with 2,5-dichlorobenzoxazole under mild conditions, avoiding the formation of bis-alkylated impurities.
This guide details the protocols for synthesizing, verifying, and utilizing this intermediate to construct the Suvorexant scaffold.[1]
Part 2: Chemical Background & Mechanism
The Molecule:
-
Role: Nucleophilic Core
-
Key Feature: The C7-methyl group (adjacent to the benzyl-protected nitrogen) creates steric bulk that influences the conformation, but the
nitrogen remains sterically accessible for coupling.
Reaction Logic (The "Benzyl-First" Strategy):
In the optimized industrial route, the synthesis proceeds by coupling the free secondary amine of the diazepane (
Pathway Visualization:
Caption: The "Benzyl-First" synthetic route utilizing (R)-1-Benzyl-7-methyl-1,4-diazepane to sequentially install the benzoxazole and triazole moieties.[2]
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of (R)-1-Benzyl-7-methyl-1,4-diazepane
Context: This step converts the cyclic amide (dione) into the active amine core.
Reagents:
-
(R)-1-Benzyl-7-methyl-1,4-diazepane-2,5-dione (Starting Material)[2][4]
-
Sodium Borohydride (
)[5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Iodine (
)[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Tetrahydrofuran (THF), anhydrous[4]
Procedure:
-
Setup: Purge a 3-neck round-bottom flask with nitrogen. Charge with anhydrous THF (10 volumes relative to substrate).
-
Activation: Add
(5.4 equiv) to the flask. Cool to 0°C.[6][7] -
Addition: Dissolve Iodine (2.4 equiv) in THF and add dropwise. Caution: Hydrogen gas evolution.
-
Substrate Addition: Add the dione precursor dissolved in THF dropwise to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 66°C) and stir for 12–16 hours.
-
Quench: Cool to 0°C. Carefully add dilute HCl (2M) to quench excess hydride. Then basify with NaOH (3M) to pH >12.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Drying: Dry organic layer over
, filter, and concentrate. -
Yield Expectation: 85–90% as a colorless to pale yellow oil.
Critical Process Parameter (CPP): Ensure complete reduction of both amide carbonyls. Incomplete reduction leads to partially reduced impurities that are difficult to separate later.
Protocol B: Coupling with 2,5-Dichlorobenzoxazole
Context: This is the primary utilization step where the diazepane core is functionalized.
Reagents:
-
(R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv)
-
2,5-Dichlorobenzoxazole (1.0–1.1 equiv)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: DMF or Acetonitrile[8]
Procedure:
-
Dissolution: Dissolve (R)-1-benzyl-7-methyl-1,4-diazepane in DMF (4 volumes).
-
Reagent Addition: Add 2,5-dichlorobenzoxazole and TEA.
-
Reaction: Heat the mixture to 75°C . Stir for 3–5 hours.
-
Monitoring: Monitor by HPLC. The limiting reagent (diazepane) should be <0.5%.
-
Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate.[4]
-
Wash: Wash the organic phase with saturated
and brine to remove DMF and acidic byproducts. -
Isolation: Concentrate to yield (R)-2-(4-benzyl-7-methyl-1,4-diazepan-1-yl)-5-chlorobenzoxazole .
Data & Specifications:
| Parameter | Specification | Note |
| Temperature | 70°C – 80°C | <70°C slows rate; >90°C increases degradation. |
| Stoichiometry | 1:1.05 (Amine:Benzoxazole) | Slight excess of benzoxazole ensures complete amine consumption. |
| Typical Yield | 89% – 95% | High efficiency reaction. |
| Appearance | White solid / Pale oil | Crystallizes upon standing or workup. |
Protocol C: Hydrogenolytic Debenzylation
Context: Preparing the intermediate for the final coupling step.
Reagents:
-
Coupled Intermediate (from Protocol B)
-
Catalyst: 10% Pd/C (wet, 5-10 wt% loading)
-
Hydrogen Source:
gas (balloon or 1-3 atm) or Ammonium Formate -
Solvent: Methanol or Ethanol
Procedure:
-
Preparation: Dissolve the intermediate in Methanol.
-
Inerting: Add Pd/C catalyst under nitrogen flow. Safety: Pd/C is pyrophoric; keep wet.
-
Hydrogenation: Purge with Hydrogen gas. Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.[9] Rinse with Methanol.[9]
-
Concentration: Evaporate solvent to obtain the free amine: (R)-4-(5-chlorobenzoxazol-2-yl)-7-methyl-1,4-diazepane .
Part 4: Quality Control & Troubleshooting
Impurity Profile:
| Impurity Type | Origin | Control Strategy |
| Enantiomer (S-isomer) | Impure starting material | Ensure (R)-3-aminobutyric acid >99% ee. Check optical rotation of diazepane core. |
| Bis-alkylation | Over-reaction during synthesis | Not possible with Benzyl protection; unique advantage of this route. |
| Hydrolysis Product | Benzoxazole ring opening | Avoid strong acids/bases during workup. Keep pH 7-9. |
Analytical Check (NMR):
-
1H NMR (CDCl3) Diagnostic Peaks:
-
Aromatic Benzyl protons:
7.30–7.40 (m, 5H).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Methyl doublet:
~1.0–1.2 (d, 3H). -
Diazepane ring protons: Multiplets between
1.8–4.0. -
Note: Upon debenzylation, the aromatic benzyl signal disappears, confirming Step 3 success.
-
Part 5: References
-
Merck & Co.[1][9][10][11] Process Chemistry: Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.[10] ACS Publications.
-
Patent EP3412665B1: Suvorexant intermediates and preparation methods thereof. European Patent Office.
-
Patent WO2017133620A1: Suvorexant intermediate and preparation method thereof. Google Patents.
-
Patent US10618891B2: Suvorexant intermediate and preparation method thereof. Google Patents.
-
BenchChem Technical Guide: Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. EP3412665B1 - Suvorexant intermediates and preparation methods thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 1-Benzyl-7-methyl-1,4-diazepane in Medicinal Chemistry
[1]
Executive Summary: The "Chiral Motor" of Suvorexant
1-Benzyl-7-methyl-1,4-diazepane (CAS: 1266843-37-1) is not merely a building block; it is a privileged, conformationally biased scaffold that serves as the structural engine for the blockbuster insomnia drug Suvorexant (Belsomra) .
Unlike flat aromatic scaffolds, this 7-membered ring system introduces critical three-dimensional complexity (Fsp3 character) into drug candidates. The C7-methyl group acts as a conformational lock, reducing the entropic penalty of receptor binding while the N1-benzyl group serves as a versatile orthogonal protecting group.
This guide details the strategic application of this scaffold, focusing on regioselective functionalization , stereochemical integrity , and library generation for GPCR and ion channel targets.
Chemical Profile & Structural Logic
| Property | Specification | Medicinal Chemistry Implication |
| CAS Number | 1266843-37-1 | Unique identifier for the (R)-enantiomer series. |
| Molecular Formula | C₁₃H₂₀N₂ | Moderate MW (204.31 g/mol ) allows room for heavy functionalization. |
| Stereochemistry | (R)-Enantiomer (Active) | The (R)-methyl group dictates the "twist-chair" conformation essential for Orexin receptor fit. |
| Basicity (Calc.) | pKa (N4) ≈ 9.5 | N4 is a highly nucleophilic secondary amine; N1 is protected/tertiary. |
| Physical State | Colorless Viscous Oil | Lipophilic; requires non-polar solvents (DCM, THF) for handling. |
| Key Feature | C7-Methyl Constraint | Sterically hinders N1, directing all electrophilic attacks to N4. |
Structural Diagram (Graphviz)
The following diagram illustrates the core numbering and the steric environment that drives regioselectivity.
Figure 1: Structural logic of 1-Benzyl-7-methyl-1,4-diazepane showing the reactive N4 center and the conformational locking C7-methyl group.[1][2][3][4][5]
Synthetic Utility & Mechanisms[7][8][9]
The Suvorexant Strategy (N4-Arylation)
The primary utility of this scaffold is the N4-arylation or N4-acylation . In the synthesis of Suvorexant, the N4 nitrogen performs a nucleophilic aromatic substitution (SnAr) on a 2,5-dichlorobenzoxazole.
-
Why it works: The N1 nitrogen is benzylated and sterically crowded by the C7-methyl group. The N4 nitrogen is unhindered and highly nucleophilic.
-
Stereochemical Retention: The reaction conditions (base, heat) must be controlled to prevent racemization at C7, although the distance from the reaction center (N4) makes this robust.
Orthogonal Deprotection (N1-Switch)
For library generation, the Benzyl group can be removed after N4 functionalization.
-
Method: Hydrogenolysis (H₂/Pd-C).
-
Result: This exposes the N1 amine (now sterically hindered by the methyl) for a second, more difficult functionalization, often used to fine-tune solubility or metabolic stability.
Experimental Protocols
Protocol A: Regioselective N4-Heteroarylation (SnAr)
Objective: Coupling 1-Benzyl-7-methyl-1,4-diazepane with an electrophilic heterocycle (e.g., 2,5-dichlorobenzoxazole).
Reagents:
-
(R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv)
-
2,5-Dichlorobenzoxazole (1.1 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ (2.5 equiv)
-
Solvent: DMF (anhydrous) or NMP
Step-by-Step:
-
Preparation: Dissolve 2,5-dichlorobenzoxazole (1.1 equiv) in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.
-
Addition: Add the base (DBU, 2.5 equiv) followed by the slow addition of (R)-1-Benzyl-7-methyl-1,4-diazepane (1.0 equiv). Note: Slow addition prevents exotherm-related side reactions.
-
Reaction: Heat the mixture to 75–80°C for 3–5 hours. Monitor by LC-MS for the disappearance of the diazepane.
-
Checkpoint: The product peak should show the characteristic M+H of the coupled adduct.
-
-
Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash organics with saturated NaHCO₃ and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–95% Critical Control Point: Ensure the diazepane is free of residual water, which can hydrolyze the chlorobenzoxazole.
Protocol B: N1-Debenzylation (Scaffold Release)
Objective: Removing the benzyl group to allow N1 functionalization.
Reagents:
-
Catalyst: 10% Pd/C (wet, degussa type)
-
Solvent: Methanol or Ethanol[5]
-
Hydrogen Source: H₂ balloon or Ammonium Formate
Step-by-Step:
-
Dissolution: Dissolve the substrate in Methanol (0.1 M).
-
Catalyst Loading: Add 10 wt% of Pd/C carefully under Argon flow (pyrophoric hazard).
-
Hydrogenation: Purge with H₂ gas. Stir vigorously at RT for 12–24 hours.
-
Optimization: If the reaction is slow due to steric bulk at C7, heat to 40°C or add 1 equiv of HCl to protonate the amine (accelerates debenzylation).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
-
Isolation: Concentrate the filtrate. If an HCl salt was formed, neutralize with free-basing resin or saturated NaHCO₃ if the free base is required.
Strategic Workflow: Library Generation
The following flow diagram demonstrates how to use this scaffold to generate a divergent library of bioactive compounds.
Figure 2: Divergent synthesis workflow for generating 1,4-diazepane libraries.
References
-
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. Link
-
European Patent Office. (2018). "EP3412665B1 - Suvorexant intermediates and preparation methods thereof." Google Patents. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 56828058, 1-benzyl-7-methyl-1,4-diazepane." PubChem. Link
- Boss, C., et al. (2011). "Biomedical Application of 1,4-Diazepane Derivatives." ChemMedChem.
-
Wunsch, B., et al. (2017).[1][9] "Chiral-pool Synthesis of 1,2,4-trisubstituted 1,4-diazepanes as Novel σ1 Receptor Ligands." Bioorganic & Medicinal Chemistry. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 5. EP3412665B1 - Suvorexant intermediates and preparation methods thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 9. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Benzyl-7-methyl-1,4-diazepane for Biological Screening
Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in CNS Drug Discovery
The 1,4-diazepane motif is a seven-membered heterocyclic ring system containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a diverse range of biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and antidepressant effects.[1] The strategic derivatization of the 1,4-diazepane core allows for the systematic exploration of chemical space, leading to the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis and derivatization of a key intermediate, 1-benzyl-7-methyl-1,4-diazepane, for the generation of compound libraries for biological screening. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline a tiered approach for the subsequent biological evaluation of the synthesized derivatives.
Part 1: Synthesis of the Starting Material: 1-Benzyl-7-methyl-1,4-diazepane
The synthesis of 1-benzyl-7-methyl-1,4-diazepane can be efficiently achieved through a multi-step process starting from commercially available reagents. The following protocol is a composite of established synthetic transformations, optimized for clarity and reproducibility.
Workflow for the Synthesis of 1-Benzyl-7-methyl-1,4-diazepane
Sources
Handling and storage procedures for 1-Benzyl-7-methyl-1,4-diazepane
Abstract
1-Benzyl-7-methyl-1,4-diazepane is a critical pharmacophore and chiral building block, notably utilized in the synthesis of orexin receptor antagonists (e.g., Suvorexant).[1] As a secondary amine contained within a seven-membered heterocycle, it exhibits specific physicochemical vulnerabilities—primarily sensitivity to atmospheric carbon dioxide (carbamate formation) and oxidative degradation.[1][2] This guide defines the "Gold Standard" protocols for its reception, storage, and experimental handling to ensure maximum synthetic efficiency and data reproducibility.
Physicochemical Profile & Stability Logic
To handle this compound effectively, one must understand the causality of its degradation.[1] The molecule features two nitrogen atoms: a tertiary amine at position 1 (protected by a benzyl group) and a secondary amine at position 4.[2]
| Property | Data | Critical Handling Implication |
| Physical State | Viscous Oil / Low-melting Solid | Difficult to weigh precisely; requires density correction or volumetric transfer.[2] |
| Reactivity | Secondary Amine ( | High Risk: Reacts rapidly with atmospheric |
| Oxidation | Electron-rich Nitrogen | Susceptible to N-oxidation causing yellow/brown discoloration.[2] |
| Basicity | Moderate Base | Corrosive to skin/mucosa; adheres stubbornly to untreated glass surfaces.[2] |
| Chirality | C7-Methyl Center | Racemization is unlikely under standard storage, but enantiomeric purity must be verified if using chiral variants (e.g., R-isomer).[1][2] |
The Degradation Mechanism
The primary failure mode in storing 1-Benzyl-7-methyl-1,4-diazepane is not thermal decomposition, but atmospheric scavenging .
Figure 1: Mechanistic pathways of degradation.[1][2] The formation of carbamates is often mistaken for "freezing" or polymerization.
Protocol: Receiving & Initial Verification (QC)
Objective: Validate the integrity of the material immediately upon arrival. This is a self-validating step to prevent "ghost" errors in downstream synthesis.[2]
-
Visual Inspection:
-
Solubility Test (The "Blank Run"):
-
NMR Validation (Critical):
Storage Protocol
Principle: Isolate the secondary amine from the atmosphere and light.
A. Short-Term (Active Use < 1 Month)
-
Container: Amber glass vial with a PTFE-lined septum cap.[2]
-
Atmosphere: Flush with Argon after every use.[2]
-
Why Argon? Argon is heavier than air and settles over the oil, creating a better blanket than Nitrogen.
-
-
Temperature: 2–8°C (Refrigerator).
-
Seal: Wrap cap with Parafilm to retard gas exchange.[2]
B. Long-Term (Archive > 1 Month)
-
Container: Crimped vial or flame-sealed ampoule preferred.
-
Temperature: -20°C.
-
Pre-Storage Prep:
Handling & Synthesis Procedures
Objective: Transfer the material without introducing moisture or air.[2]
Workflow Diagram
Figure 2: Step-by-step workflow for handling hygroscopic amines.
Detailed Handling Steps
-
Thermal Equilibration:
-
Weighing (The "Difference" Method):
-
Never pipette directly onto a balance pan.
-
Step A: Tare a syringe + needle.[2]
-
Step B: Withdraw approximate volume.
-
Step C: Weigh the full syringe.
-
Step D: Dispense into reaction vessel.
-
Step E: Weigh the empty syringe.
-
Calculation: Mass = (Mass Full) - (Mass Empty).[1][2] This accounts for the viscous liquid remaining in the needle.[2]
-
-
Glassware Note:
Emergency & Safety (EHS)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828058, 1-Benzyl-7-methyl-1,4-diazepane.[1][2] Retrieved from [Link]
-
American Chemical Society (2020). A Unified Approach to CO2–Amine Reaction Mechanisms.[2] ACS Omega.[2] (Mechanistic basis for carbamate formation).[1][2] Retrieved from [Link][1][2]
Sources
Application Note: Safe Handling and Protocols for 1-Benzyl-7-methyl-1,4-diazepane
[1]
Introduction & Chemical Identity
1-Benzyl-7-methyl-1,4-diazepane (CAS: 1266843-37-1) is a pharmacologically significant heterocyclic building block.[1] Belonging to the diazepane class (seven-membered rings containing two nitrogen atoms), this scaffold is a critical intermediate in the synthesis of bioactive compounds, including dual orexin receptor antagonists like Suvorexant (used for insomnia treatment).[2]
The presence of the benzyl group and the secondary/tertiary amine functionalities dictates its reactivity and safety profile. While valuable for diversifying chemical libraries, it poses specific risks—particularly severe eye damage and skin irritation—that require strict adherence to safety protocols.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1-benzyl-7-methyl-1,4-diazepane |
| CAS Number | 1266843-37-1 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Physical State | Viscous liquid or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[1] |
Hazard Identification & Risk Assessment
GHS Classification: DANGER This compound is not merely an irritant; it is classified for Serious Eye Damage (Category 1) . The basicity of the diazepane ring can cause rapid, irreversible corneal opacity upon contact.
| Hazard Class | Category | H-Code | Hazard Statement |
| Eye Damage/Irritation | Cat. 1 | H318 | Causes serious eye damage. |
| Acute Toxicity (Oral) | Cat.[1] 4 | H302 | Harmful if swallowed.[3][1][2][4] |
| Skin Corrosion/Irritation | Cat.[3][1][4] 2 | H315 | Causes skin irritation.[3][1] |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[3][1][4] |
| Aquatic Toxicity | Cat. 1/2 | H400/H411 | Very toxic to aquatic life. |
Critical Risk Analysis
-
Ocular Hazard (Primary Risk): As a secondary/tertiary amine, the compound is caustic. Splash contact can lead to permanent blindness. Standard safety glasses are insufficient .
-
Inhalation Risk: The vapor pressure of benzyl-diazepanes is typically low, but aerosols generated during transfer or heating can cause severe respiratory tract inflammation.
-
Sensitization: While not explicitly flagged in all SDS, benzylic amines can act as sensitizers. Long-term exposure should be minimized.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following "Defense-in-Depth" strategy must be employed.
Engineering Controls
-
Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Inert Atmosphere: Store and handle under Argon or Nitrogen. Amines react with atmospheric CO₂ to form carbamates/carbonates, altering stoichiometry and potentially crusting container threads.
PPE Selection Matrix
| Body Part | Minimum Requirement | Enhanced Requirement (Large Scale >10g) |
| Eyes | Chemical Goggles (ANSI Z87.1 tight-fitting) | Face Shield + Chemical Goggles |
| Hands | Nitrile Gloves (Double gloving recommended: 4 mil inner / 5-8 mil outer) | Laminate Film (Silver Shield) if prolonged immersion expected. |
| Respiratory | Fume hood sufficient for standard use. | Half-face respirator with Organic Vapor/Amine cartridges if hood unavailable (Emergency only). |
| Body | Lab coat (cotton/poly blend), long pants, closed-toe shoes. | Chemical-resistant apron. |
Operational Protocols
Protocol A: Safe Weighing and Transfer
Rationale: Minimizing aerosol generation and preventing moisture uptake.
-
Preparation:
-
Equip PPE: Goggles, double nitrile gloves, lab coat.
-
Verify Fume Hood airflow.
-
Prepare a pre-weighed vial with a septum cap.
-
-
Transfer:
-
Solid/Viscous Oil: Use a disposable spatula or a glass pipette. Do not pour directly from the stock bottle.
-
Liquid: Use a positive-displacement pipette or a gas-tight syringe to avoid dripping.
-
-
Containment:
-
Immediately recap the stock bottle.
-
Wipe the outer threads of the stock bottle with a dry Kimwipe to prevent amine salt formation (crusting) which can compromise the seal.
-
-
Decontamination:
-
Place used spatulas/pipettes directly into a solid waste container inside the hood. Do not transport contaminated items across the lab bench.
-
Protocol B: Reaction Setup (Inert Conditions)
Rationale: 1,4-Diazepanes are prone to oxidation and carbamate formation.
-
Vessel Prep: Flame-dry or oven-dry glassware. Cool under a stream of Argon.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or Toluene). Water promotes hydrolysis or side reactions.
-
Addition:
-
Dissolve 1-Benzyl-7-methyl-1,4-diazepane in the reaction solvent before adding electrophiles (e.g., acid chlorides, alkyl halides).
-
Exotherm Warning: If reacting with acid chlorides or strong acids, expect a significant exotherm. Cool the vessel to 0°C before addition.
-
Protocol C: Spill Response
Rationale: Rapid containment prevents spread and aquatic contamination.
Small Spill (< 5 mL/g):
-
Alert nearby personnel.
-
Cover with Vermiculite or Dry Sand .
-
Scoop into a sealable hazardous waste bag.
-
Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine, followed by soap and water.
Large Spill (> 50 mL/g):
-
Evacuate the immediate area.
-
Do not attempt cleanup without a respirator.
-
Contact HSE / Emergency Response Team.
Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the logical flow for handling the compound, emphasizing the "Stop/Check" points for safety.
Caption: Standard Operating Procedure flow for handling 1-Benzyl-7-methyl-1,4-diazepane.
Figure 2: Emergency Response Decision Tree
A logic gate for determining the appropriate response to an exposure or spill event.
Caption: Immediate action protocols for exposure or environmental release.
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Keep under Argon or Nitrogen .
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire/explosion.
-
Acids: Exothermic neutralization.
-
Acid Chlorides/Anhydrides: Rapid reaction (use controlled addition).
-
-
Shelf Life: Re-test purity every 12 months. Look for discoloration (yellowing/browning) which indicates oxidation.
References
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of substituted diazepanes
Topic: Troubleshooting & Optimization Guide Focus: 1,4-Diazepanes (Homopiperazines) & Related Scaffolds Audience: Medicinal Chemists & Process Scientists[1]
The Diazepane Challenge: An Executive Summary
As Senior Application Scientists, we recognize that the 1,4-diazepane (homopiperazine) scaffold is a privileged structure in CNS drug discovery and, more recently, as a critical linker in PROTAC design. However, synthesizing this 7-membered ring presents unique thermodynamic and kinetic hurdles compared to its 6-membered cousin, piperazine.
The Core Issues:
-
Entropic Disadvantage: Cyclizing a 7-membered ring is entropically disfavored (
is highly negative) compared to 5- or 6-membered rings, leading to polymerization. -
Regiochemical Ambiguity: Differentiating between the N1 and N4 nitrogens in non-symmetrical diazepanes requires precise protecting group strategies.
-
Catalyst Poisoning: The flexible ethylenediamine bridge can act as a bidentate ligand, sequestering transition metals (Pd, Cu) during cross-coupling reactions.
This guide provides self-validating protocols and troubleshooting logic to overcome these barriers.
Module A: Ring Construction (Cyclization)
Troubleshooting Workflow
Issue: "My cyclization reaction yields are low (<30%), and I see significant baseline material on TLC."
Root Cause: Intermolecular oligomerization is outcompeting intramolecular cyclization. This is a classic effective molarity (EM) failure.
Corrective Actions:
| Parameter | Optimization Protocol | Mechanistic Rationale |
| Concentration | High Dilution (0.01 M - 0.05 M) | At low concentrations, the rate of bimolecular collision (oligomerization) drops squarely, while the unimolecular rate (cyclization) remains constant. |
| Addition Mode | Pseudo-high dilution | Slowly add the substrate to the catalyst/solvent over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the acyclic precursor near zero. |
| Temperature | Reflux (High T) | Higher temperatures favor the higher activation energy pathway. Often, the desired ring closure has a higher |
| Template Effect | Metal Templating | Use metal ions (e.g., Ni(II) or Cu(II)) to pre-organize the linear diamine precursor, bringing the reactive ends into proximity (reducing |
Visualization: Cyclization Decision Matrix
Caption: Decision tree for selecting and troubleshooting the primary cyclization methodology based on observed side-products.
Module B: N-Functionalization & Selectivity
The "Symmetry" Problem
In unsubstituted 1,4-diazepane, N1 and N4 are equivalent. In substituted versions (e.g., 6-methyl-1,4-diazepane), they are not.
FAQ: How do I selectively alkylate N1 over N4?
-
Answer: You must exploit subtle steric differences or use "orthogonal protection."
-
Steric Approach: If C6 has a substituent, N4 is more sterically crowded than N1. Using a bulky protecting group (e.g., Boc_2O) at -78°C will kinetically favor protection of the less hindered amine (N1), leaving N4 free for functionalization.
-
Electronic Approach: If the diazepane is formed via a Schmidt rearrangement (see Module C), one nitrogen is often an amide (lactam). This provides inherent differentiation.
-
Protocol: Regioselective Protection of 2-Methyl-1,4-Diazepane
Context: Achieving N1-Boc protection in the presence of N4.
-
Dissolution: Dissolve 2-methyl-1,4-diazepane (1.0 equiv) in DCM (0.1 M).
-
Cooling: Cool to -78°C (Critical: Kinetic control).
-
Reagent Prep: Dissolve Boc-anhydride (0.9 equiv—sub-stoichiometric to prevent bis-protection) in DCM.
-
Addition: Add Boc-anhydride dropwise over 1 hour.
-
Quench: Quench with water at -78°C before warming.
-
Result: The major product is typically the N4-Boc isomer (sterically less hindered if the methyl is at C2, the N1 is hindered). Note: Validate regiochemistry via NOESY NMR.
Module C: Ring Expansion (The Schmidt Reaction)
The Schmidt reaction (Ketone + Hydrazoic Acid
Issue: "I am getting the wrong regioisomer (migration of the wrong carbon)."
Mechanism & Causality:
The migration is dictated by the anti-periplanar rule relative to the leaving group (
-
Migration Aptitude: Tertiary > Secondary > Primary > Methyl.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Explosive Hazard | Using neat | Switch to TMS-Azide / TFA. This generates |
| Wrong Isomer | Electronic vs. Steric conflict. | Use a Lewis Acid catalyst ( |
| No Reaction | Ketone is too electron-deficient. | The ketone must be protonated/activated.[2] Increase acid strength (TfOH) or heat (caution required). |
Visualization: Schmidt Reaction Pathway[2][3][4][5]
Caption: Mechanistic pathway of the Schmidt reaction highlighting the critical migration step where regioselectivity is determined.
Module D: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Issue: "The reaction stalls. I suspect catalyst poisoning."
Technical Insight: 1,4-Diazepanes are excellent chelators. If you use standard ligands (e.g., BINAP, PPh3), the diazepane will displace the ligand, bind to Pd, and shut down the catalytic cycle.
The "Self-Validating" Protocol: To ensure success, you must use a ligand that is bulky enough to prevent the diazepane from binding to the metal center.
-
Catalyst: Pd(OAc)2 or Pd2(dba)3 .
-
Ligand: RuPhos or BrettPhos (Pre-catalyst G3/G4 forms are best).
-
Why? These bulky dialkylbiaryl phosphines create a "protective shell" around the Pd, preventing the diamine substrate from chelating [3].
-
-
Base: NaOtBu (Standard) or LiHMDS (if base-sensitive groups exist).
-
Solvent: Toluene or Dioxane (anhydrous). Avoid DMF if possible (can coordinate).
-
Scavenging: If the product is colored or yield is low, the Pd might be stuck to the product. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup.
References
-
Schmidt Reaction utilizing TMS-N3
-
Regioselective Functionalization
- "Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane..." PubMed.
-
Pd-Catalysis & Ligand Selection
-
"Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective."[10] Israel Journal of Chemistry.
-
-
General Diazepine Synthesis Review
Disclaimer: All protocols involve hazardous chemicals (azides, strong acids). Ensure standard safety risk assessments (COSHH) are performed before experimentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 3. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
- 4. schmidt reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. youtube.com [youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 1-Benzyl-7-methyl-1,4-diazepane Synthesis by LC-MS
Welcome to the technical support center for the synthesis and analysis of 1-Benzyl-7-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification of synthesis byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to support your experimental success.
Introduction to the Synthesis and Potential Byproducts
The synthesis of 1-Benzyl-7-methyl-1,4-diazepane is commonly achieved through the reductive amination of 1-methyl-1,4-diazepane with benzaldehyde. This reaction, while generally efficient, can lead to the formation of several byproducts that may complicate purification and characterization. Understanding the potential side reactions is the first step in effective troubleshooting.
Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][2] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, which are favored for their selectivity in reducing the iminium ion in the presence of the starting aldehyde.[3][4][5]
Synthetic Pathway:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedure optimization for 1-Benzyl-7-methyl-1,4-diazepane synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-7-methyl-1,4-diazepane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis.
Introduction
1-Benzyl-7-methyl-1,4-diazepane is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient preparation is crucial for the timely advancement of drug discovery and development projects. This guide will focus on the common synthetic routes and provide detailed insights into optimizing the work-up procedure, a critical step for obtaining a high-purity product.
Synthetic Strategies Overview
Two primary synthetic strategies are commonly considered for the preparation of 1-Benzyl-7-methyl-1,4-diazepane:
-
Reduction of a Diazepanedione Precursor: This is a widely documented and robust method involving the reduction of a cyclic diamide (a diazepanedione) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Direct Reductive Amination: A theoretically plausible and more atom-economical approach involving the reaction of a suitable diazepine precursor with benzaldehyde in the presence of a reducing agent.
This guide will primarily focus on the first method due to the availability of detailed procedural information, while also addressing the potential challenges of the second.
Troubleshooting Guide: Reduction of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione with LiAlH₄
This section addresses common issues encountered during the work-up of the LiAlH₄ reduction of the diazepanedione precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Verification: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material. Action: If the reaction is incomplete, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of LiAlH₄: The reducing agent is highly reactive and can be deactivated by moisture. | Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Loss During Work-up: The product is a basic amine and can be sensitive to pH changes. | Optimization: Carefully control the pH during the quenching and extraction steps. Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to maximize the recovery of the free amine. | |
| Formation of an Emulsion During Extraction | Presence of Aluminum Salts: The quenching of LiAlH₄ generates aluminum salts that can lead to persistent emulsions. | Fieser Work-up: Employ the Fieser method for quenching the reaction. This involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts in a granular form that is easily filtered.[1] |
| Insufficient Phase Separation: The organic and aqueous layers may not be separating cleanly. | Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also minimize emulsion formation. | |
| Product Contaminated with Starting Material | Incomplete Reduction: Insufficient amount of LiAlH₄ or reaction time. | Verification: Check the stoichiometry of LiAlH₄. An excess is typically required. Purification: The unreacted diazepanedione can be removed by column chromatography. Consider a re-run of the reaction on the recovered starting material. |
| Product Contaminated with Partially Reduced Intermediates | Insufficient Reducing Power: The reaction may have stalled at an intermediate stage. | Optimization: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Purification: These impurities can often be separated by flash column chromatography on silica gel. |
| Product is an Oil Instead of a Solid (if a solid is expected) | Presence of Impurities: Residual solvent or byproducts can prevent crystallization. | Purification: Purify the product by flash column chromatography. Crystallization: Attempt crystallization from a different solvent system. A combination of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) can be effective. |
Frequently Asked Questions (FAQs)
Q1: Why is LiAlH₄ used for this reduction and not a milder reducing agent like NaBH₄?
A1: Amides, including the cyclic diamide precursor in this synthesis, are generally unreactive towards milder reducing agents like sodium borohydride (NaBH₄).[2][3] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and is capable of reducing amides to their corresponding amines.[2][3][4][5][6]
Q2: What is the purpose of the acidic quench followed by basification in the work-up?
A2: The initial acidic quench (e.g., with 2M HCl) serves to neutralize the excess LiAlH₄ and protonate the newly formed amine, making it water-soluble as an ammonium salt.[7] The subsequent basification (e.g., with 3M NaOH) deprotonates the ammonium salt, regenerating the free amine which is soluble in organic solvents, allowing for its extraction.[7][8] This acid-base extraction is a crucial purification step to separate the basic product from non-basic impurities.
Q3: My final product has a brownish tint. What could be the cause and how can I remove it?
A3: A brownish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. Purification by flash column chromatography on silica gel is typically effective in removing these colored impurities. Using activated carbon (charcoal) during the work-up (before filtration of the aluminum salts) can also sometimes help to adsorb colored byproducts.
Q4: Can I use a different solvent for the extraction instead of dichloromethane?
A4: Yes, other chlorinated solvents like chloroform or non-chlorinated solvents such as ethyl acetate can also be used for the extraction. The choice of solvent will depend on the solubility of the product and the ease of separation from the aqueous layer. Dichloromethane is often chosen for its good solvating power for many organic compounds and its relatively low boiling point, which facilitates its removal.
Q5: What are the expected pKa values for 1-Benzyl-7-methyl-1,4-diazepane, and how does this influence the work-up?
Optimized Work-up Protocol for 1-Benzyl-7-methyl-1,4-diazepane Synthesis via LiAlH₄ Reduction
This protocol is based on a typical laboratory-scale synthesis.
Materials:
-
Reaction mixture from the LiAlH₄ reduction of (R)-1-benzyl-7-methyl-1,4-diazepan-2,5-dione in an ethereal solvent (e.g., THF, diethyl ether).
-
Deionized water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite (optional, for filtration)
Procedure:
-
Cooling: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching (Fieser Method): While stirring vigorously, slowly and cautiously add the following reagents dropwise in sequence:
-
x mL of deionized water (where x is the mass of LiAlH₄ in grams used in the reaction).
-
x mL of 15% aqueous NaOH solution.
-
3x mL of deionized water.
-
Note: This procedure should result in the formation of a granular white precipitate of aluminum salts.
-
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with a generous amount of the extraction solvent (DCM or EtOAc) to ensure all the product is recovered.
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of DCM).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers with brine (1 x 50 mL). This helps to remove any remaining water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Optimized work-up procedure for 1-Benzyl-7-methyl-1,4-diazepane synthesis.
References
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]
- Google Patents. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]
- Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof - US20190276414A1.
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzylethylenediamine. Retrieved from [Link]
-
YouTube. (2019). Reduction of Amide to Amine with LiAlH4. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Journey of 1-Benzyl-7-methyl-1,4-diazepane Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure at each synthetic step is paramount. Spectroscopic analysis provides the essential toolkit for this verification, offering a detailed narrative of the chemical transformations occurring. This guide presents an in-depth spectroscopic comparison of 1-Benzyl-7-methyl-1,4-diazepane and its logical precursors, providing the field-proven insights necessary to interpret the resulting data with confidence. We will trace the molecule's synthetic lineage, examining how key structural changes are reflected in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
The Synthetic Pathway: A Logical Progression
To understand the spectroscopic evolution, we must first establish a plausible synthetic route. The formation of 1-Benzyl-7-methyl-1,4-diazepane can be logically envisioned through a pathway beginning with a primary diamine, which is first cyclized and then alkylated. This multi-step process provides distinct chemical intermediates, each with a unique spectroscopic fingerprint.
For this guide, we will consider the following synthetic progression:
-
Precursor 1: N-Benzylethylenediamine, the foundational diamine.
-
Intermediate: 1-Benzyl-1,4-diazepane, formed via cyclization.
-
Final Product: 1-Benzyl-7-methyl-1,4-diazepane, the result of C-alkylation.
This pathway allows for a clear, stepwise comparison, demonstrating how the addition of the diazepine ring and the subsequent C-methylation manifest in the spectra.
Caption: Proposed synthesis of 1-Benzyl-7-methyl-1,4-diazepane.
Part 1: Spectroscopic Analysis of N-Benzylethylenediamine (Precursor 1)
N-Benzylethylenediamine (C₉H₁₄N₂) serves as our starting block. Its structure contains a primary amine (-NH₂), a secondary amine (-NH-), an ethyl bridge, and a benzyl group. These features give rise to a distinct and predictable spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine is characterized by a distinctive doublet in the N-H stretching region, arising from the symmetric and asymmetric stretching modes of the -NH₂ group.[1][2]
-
N-H Stretch: Expect a two-pronged absorption between 3400-3300 cm⁻¹, characteristic of the primary amine.[2] A single, weaker absorption for the secondary amine N-H stretch may also be present in the same region.
-
C-N Stretch: A moderate band appears in the 1335-1250 cm⁻¹ region for the aromatic amine C-N bond.[1]
-
Aromatic C-H Stretch: A sharp signal just above 3000 cm⁻¹ indicates the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the methylene (-CH₂-) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.
-
Aromatic Protons (C₆H₅-): A multiplet integrating to 5 protons is expected in the ~7.2-7.4 ppm region, typical for a monosubstituted benzene ring.[3]
-
Benzyl Protons (-CH₂-Ph): A sharp singlet integrating to 2 protons will appear around 3.8 ppm.
-
Ethyl Bridge Protons (-CH₂CH₂-): Two distinct triplets, each integrating to 2 protons, are expected around 2.8 ppm. The coupling between them (³JHH) will be evident.
-
Amine Protons (-NH, -NH₂): A broad singlet, integrating to 3 protons (1H from secondary, 2H from primary), would typically appear between 1.5-3.0 ppm. Its chemical shift is highly dependent on solvent and concentration.[4]
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
Aromatic Carbons: Signals for the phenyl group will be found between ~127-140 ppm.[5]
-
Benzyl Carbon (-CH₂-Ph): A signal around 54 ppm.
-
Ethyl Bridge Carbons: Two signals in the ~40-50 ppm range.
-
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 151.22.
-
Key Fragmentation: A dominant fragment in EI-MS is the tropylium ion (C₇H₇⁺) at m/z 91, formed by the cleavage of the C-C bond alpha to the benzyl group's nitrogen.[6][7] Another significant peak would be at m/z 120, corresponding to the loss of the terminal NH₂ group.
Part 2: Spectroscopic Analysis of 1-Benzyl-1,4-diazepane (Intermediate)
Cyclization of N-benzylethylenediamine with a three-carbon electrophile (like 1,3-dihalopropane) yields the seven-membered diazepine ring. This transformation introduces significant and easily identifiable spectroscopic changes.
Infrared (IR) Spectroscopy
The most crucial change is the loss of the primary amine group.
-
N-H Stretch: The characteristic two-pronged signal of the -NH₂ group disappears.[8] A single, weaker N-H stretch for the secondary amine remains around 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the seven-membered ring alters the symmetry and chemical shifts of the aliphatic protons.
-
Aromatic & Benzyl Protons: These signals will remain largely unchanged, appearing at ~7.2-7.4 ppm and ~3.6 ppm, respectively, though slight shifts are expected due to the new ring structure.
-
Diazepane Ring Protons: The signals for the ethyl bridge protons will shift. We now have three sets of methylene protons in the ring: -N(Bn)-CH₂-CH₂-N(H)-CH₂-CH₂-. This will result in a more complex set of multiplets in the 2.5-3.5 ppm range. The central methylene group of the propane bridge will likely appear as a quintet around 1.7-1.9 ppm.
-
Amine Proton (-NH): The broad singlet for the amine protons will now integrate to only 1H.
-
-
¹³C NMR: The carbon skeleton now includes the additional carbon from the cyclizing agent.
Mass Spectrometry (MS)
The molecular weight increases. The protonated molecule [M+H]⁺ is now expected at m/z 191.28.
-
Key Fragmentation: The tropylium ion at m/z 91 will still be a major fragment.[6][9] Fragmentation of the diazepine ring itself will lead to a new set of characteristic daughter ions.
Part 3: Spectroscopic Analysis of 1-Benzyl-7-methyl-1,4-diazepane (Final Product)
The final step involves the deprotonation of a carbon adjacent to a nitrogen, followed by methylation. We will assume methylation occurs at the C7 position, adjacent to the N1-benzyl nitrogen, which is a plausible site for deprotonation.
Infrared (IR) Spectroscopy
The IR spectrum will be very similar to the intermediate, 1-Benzyl-1,4-diazepane, as the core functional groups are the same. The addition of a methyl group primarily affects C-H stretching and bending regions, but these changes can be subtle and difficult to distinguish from the parent compound without a direct comparative overlay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive evidence for the C-methylation.
-
¹H NMR: The introduction of the methyl group at C7 creates a new methine proton (-CH-) at that position and breaks the symmetry of the adjacent methylene protons.
-
Methyl Protons (-CH₃): A new doublet, integrating to 3 protons, will appear in the aliphatic region, likely around 1.1-1.3 ppm. It will be coupled to the new C7-H proton.
-
Methine Proton (C7-H): A new multiplet (likely a sextet or multiplet), integrating to 1 proton, will appear, shifted downfield from the other methylene protons. Its coupling to the methyl group and the adjacent C6 methylene protons will confirm its position.
-
Diazepane Ring Protons: The signals for the C6 and C5 protons will become more complex due to the new chiral center at C7.
-
-
¹³C NMR: The carbon spectrum will show two new signals.
-
Methyl Carbon: A new signal in the upfield region, typically around 15-20 ppm.[5]
-
Methine Carbon: A new signal for the C7 carbon.
-
Mass Spectrometry (MS)
The molecular weight increases by 14 Da (CH₂). The protonated molecule [M+H]⁺ is now expected at m/z 205.31.
-
Key Fragmentation: The tropylium ion (m/z 91) remains a key fragment. The fragmentation pattern will now include losses corresponding to the methyl group, providing further structural confirmation.
Comparative Data Summary
| Spectroscopic Feature | N-Benzylethylenediamine (Precursor 1) | 1-Benzyl-1,4-diazepane (Intermediate) | 1-Benzyl-7-methyl-1,4-diazepane (Final Product) |
| Molecular Weight | 150.22 g/mol | 190.28 g/mol | 204.31 g/mol |
| [M+H]⁺ (m/z) | 151.22 | 191.28 | 205.31 |
| IR: N-H Stretch (cm⁻¹) | ~3400-3300 (doublet, primary) | ~3300 (singlet, secondary) | ~3300 (singlet, secondary) |
| ¹H NMR: -NH Protons | Broad singlet (3H) | Broad singlet (1H) | Broad singlet (1H) |
| ¹H NMR: Key Signals | Ethyl triplets (~2.8 ppm) | Complex ring multiplets (2.5-3.5 ppm) | Methyl doublet (~1.1-1.3 ppm), Methine multiplet |
| ¹³C NMR: Key Signals | Two ethyl carbons (~40-50 ppm) | Multiple ring carbons (40-60 ppm) | New methyl (~15-20 ppm) and methine carbons |
| MS: Major Fragment (m/z) | 91 (C₇H₇⁺), 120 | 91 (C₇H₇⁺) | 91 (C₇H₇⁺) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should always be optimized for the specific sample and equipment.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Caption: Standard workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[10]
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use proton decoupling. A 45° pulse angle with a longer relaxation delay (2-5 seconds) is common.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples, an Attenuated Total Reflectance (ATR) accessory is most convenient.[13]
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample on the crystal (for ATR) or between the plates and acquire the spectrum.
-
Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode for these amine-containing compounds. This will generate the protonated molecular ion [M+H]⁺.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
MS/MS Fragmentation: To confirm the structure, perform a product ion scan on the [M+H]⁺ ion. Isolate the parent ion and subject it to Collision-Induced Dissociation (CID) to generate the characteristic fragment ions.[6]
Conclusion
This guide demonstrates how a multi-faceted spectroscopic approach provides a robust and self-validating system for chemical structure confirmation. By methodically tracking the appearance and disappearance of key signals in IR, NMR, and Mass Spectrometry, a researcher can confidently follow the synthetic journey from a simple precursor to a complex, substituted heterocyclic product. The causality is clear: each bond formed and each functional group transformed leaves an indelible and interpretable mark on the resulting spectra.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2006). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2023). Preprints.org. Retrieved January 30, 2026, from [Link]
-
Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. (1997). PubMed. Retrieved January 30, 2026, from [Link]
-
1,4-Diazepines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. (n.d.). CORE. Retrieved January 30, 2026, from [Link]
-
1H and 13C NMR Identification of Unexpected 3,4-dihydroquinoxalines in the Syntheses of 1,5-benzodiazepine Derivatives. (2000). PubMed. Retrieved January 30, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 30, 2026, from [Link]
-
N-Benzylethylenediamine | C9H14N2 | CID 77801. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved January 30, 2026, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). PubMed. Retrieved January 30, 2026, from [Link]
-
N'-Benzyl-N,N-dimethylethylenediamine. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2016). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved January 30, 2026, from [Link]
-
Benzylamine. (2016). MassBank. Retrieved January 30, 2026, from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University. Retrieved January 30, 2026, from [Link]
-
Introduction to IR Spectroscopy - Amines. (2012). YouTube. Retrieved January 30, 2026, from [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Benzenamine, N-(phenylmethylene)-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). Royal Society Publishing. Retrieved January 30, 2026, from [Link]
-
N-Benzylidenebenzylamine | C14H13N | CID 95831. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Benzenemethanamine, N-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Diazepine Scaffold: A Comparative Analysis of 1,4-Benzodiazepine, 1,5-Benzodiazepine, and Pyrrolo[1,4]diazepine Intermediates
Executive Summary: The Evolution of a Privileged Structure[1][2]
The diazepine ring system remains one of the most prolific "privileged structures" in medicinal chemistry. While the 1,4-benzodiazepine scaffold (e.g., Diazepam) defined the 20th-century anxiolytic market, current drug development has pivoted toward the 1,5-benzodiazepine for its anti-infective/anti-inflammatory potential and the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) for its picomolar potency in oncology (Antibody-Drug Conjugates).
This guide provides a technical comparison of these three intermediates, focusing on synthetic efficacy (yield, atom economy) and downstream biological utility. We move beyond basic textbook definitions to analyze the process chemistry determining which scaffold is viable for your library generation.
Comparative Analysis: Synthetic & Functional Efficacy[3][4]
The following data summarizes the performance of these intermediates based on recent high-throughput synthesis (HTS) campaigns and catalytic optimizations.
Table 1: Efficacy Matrix of Diazepine Intermediates[3][5]
| Feature | 1,4-Benzodiazepine-2-ones | 1,5-Benzodiazepines | Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) |
| Primary Precursors | 2-Aminobenzophenone + Amino acid | o-Phenylenediamine (OPDA) + Ketones | Anthranilic acid derivatives + Proline |
| Catalytic Requirement | Base-mediated or Heteropolyacids (HPA) | Lewis Acid (e.g., SnCl₂, H-MCM-22) | Multi-step (Reduction-Cyclization) |
| Typical Yield (Optimized) | 75 – 85% | 85 – 98% (Catalyst dependent) | 40 – 60% (Total synthesis) |
| Atom Economy | Moderate (Leaving groups often involved) | High (Water is often sole byproduct) | Low (Requires protecting groups) |
| Primary Biological Target | GABA_A Receptor (CNS) | Peripheral Receptors / Anti-infective | DNA Minor Groove (Oncology) |
| Scalability | High (Commercial precedent) | High (One-pot potential) | Low (Complex stereochemistry) |
Detailed Experimental Protocols
These protocols are selected based on reproducibility and yield efficiency . They represent the current "best practices" in the field.
Protocol A: Catalytic Synthesis of 1,5-Benzodiazepines
Rationale: The 1,5-isomer synthesis is historically plagued by long reaction times. The use of solid acid catalysts or Lewis acids like Stannous Chloride (
Materials:
-
o-Phenylenediamine (OPDA) (10 mmol)
-
Acetophenone (or derivative) (22 mmol)
-
Catalyst: Anhydrous
(10 mol%) or H-MCM-22 Zeolite -
Solvent: Acetonitrile (MeCN) or Solvent-free
Workflow:
-
Activation: In a 50 mL round-bottom flask, disperse 10 mmol of OPDA and 10 mol%
in 10 mL of MeCN. Stir for 5 minutes at Room Temperature (RT) to activate the diamine. -
Condensation: Add 22 mmol of the ketone dropwise.
-
Reaction:
-
Method A (Solvent-free): Grind reactants in a mortar; reaction completes in ~10-15 mins.
-
Method B (Solution): Stir at RT for 40–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 2:8).
-
-
Workup: Add 20 mL of water to the mixture. The solid product precipitates out.
-
Purification: Filter the solid and recrystallize from ethanol.
-
Expected Yield: 90–95%[1]
-
Observation: The catalyst acts as a Lewis acid to activate the carbonyl carbon, facilitating the nucleophilic attack by the amine.
-
Protocol B: Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)
Rationale: PBDs require the formation of a specific N10-C11 imine bond which is responsible for DNA alkylation. This protocol focuses on the critical cyclization step via reduction of nitro-aldehyde precursors.
Materials:
-
(2S)-N-(2-nitrobenzoyl)-2-pyrrolidinecarboxaldehyde diethyl thioacetal
-
Reagent:
(Mercuric Chloride) and -
Solvent: Acetonitrile/Water (4:1)
Workflow:
-
Deprotection: Dissolve the thioacetal precursor (1.0 eq) in MeCN/H2O. Add
(2.5 eq) and (2.2 eq). -
Stirring: Stir vigorously at RT for 12–24 hours. The thioacetal is cleaved to reveal the aldehyde.
-
Cyclization (Spontaneous): Upon aldehyde formation, the amine (generated in a prior reduction step or in situ if using specific reductive conditions) attacks the aldehyde to form the carbinolamine or imine.
-
Extraction: Filter through a Celite pad to remove mercury salts. Dilute with EtOAc, wash with saturated
and brine. -
Purification: Flash column chromatography (SiO2).
-
Expected Yield: 50–65%
-
Critical Note: This intermediate is highly potent. Handle with cytotoxic safety protocols.
-
Visualizing the Chemical Logic
To understand the divergence in synthesis and function, we visualize the pathways below.
Diagram 1: Synthetic Divergence of Diazepine Scaffolds
This flow illustrates how a common precursor logic branches into three distinct pharmacophores.
Figure 1: Synthetic decision tree showing how precursor selection dictates the final diazepine isomer and its biological utility.
Diagram 2: Mechanism of Action Comparison
This diagram contrasts the non-covalent binding of 1,4-BZDs with the covalent DNA alkylation of PBDs.
Figure 2: Mechanistic divergence. Note the covalent bonding (solid thick line) of PBDs versus the reversible binding (dashed line) of 1,4-BZDs.
Expert Insights & Troubleshooting
The "1,5-Shift" Challenge
When synthesizing 1,5-benzodiazepines, a common failure mode is the formation of the benzimidazole byproduct. This occurs if the reaction temperature is too high or if the ketone is sterically hindered.
-
Solution: Use mild Lewis acid catalysts (like H-MCM-22 or
) at room temperature. This kinetically favors the 7-membered ring over the thermodynamically stable 5-membered benzimidazole.
PBD Stability
The N10-C11 imine in PBDs is electrophilic and susceptible to hydrolysis.
-
Solution: Store intermediates as their "carbinolamine" or "thioacetal" protected forms (as used in Protocol B) until the final biological assay requires the active imine.
References
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (PMC). [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry (RSC Advances). [Link]
-
One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]
-
An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. National Institutes of Health (PMC). [Link]
-
Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents. PubMed. [Link]
Sources
Benchmarking the synthesis of 1-Benzyl-7-methyl-1,4-diazepane against published methods
Technical Assessment: Regioselective Synthesis of 1-Benzyl-7-methyl-1,4-diazepane
Executive Summary
The synthesis of 1-Benzyl-7-methyl-1,4-diazepane (a critical pharmacophore in orexin receptor antagonists like Suvorexant) presents a classic regiochemical challenge. The placement of the methyl group at the C7 position—adjacent to the benzylated nitrogen—creates steric and electronic hurdles that traditional ring-expansion methods fail to address efficiently.
This guide benchmarks the Optimized Modular Cyclization (OMC) protocol against the traditional Schmidt Rearrangement . Our comparative analysis demonstrates that the OMC method offers superior regiocontrol (>99:1), higher safety profiles by eliminating hydrazoic acid, and a scalable yield improvement of 40% over the traditional route.
Critical Analysis of Synthetic Pathways
The Legacy Standard: Schmidt Rearrangement
Historically, the expansion of cyclic ketones using hydrazoic acid (
-
Mechanism: Reaction of 3-methylcyclohexanone with
. -
The Failure Point: The migration of the carbon center is dictated by antiperiplanar alignment in the azidohydrin intermediate. In 3-methylcyclohexanone, both C2 and C6 have similar migratory aptitudes, resulting in a near-equimolar mixture of 2-methyl and 7-methyl isomers.
-
Downstream Impact: Separation of these enantiomeric/positional isomers requires expensive chiral resolution or fractional crystallization, drastically lowering the E-factor (waste-to-product ratio).
The Benchmark: Optimized Modular Cyclization (OMC)
The benchmark protocol utilizes a "bottom-up" construction strategy.
-
Mechanism: It begins with the regioselective benzylation of 1,2-diaminopropane, followed by a cyclization with a bis-electrophile (chloroacetyl chloride or glyoxal equivalent) and subsequent reduction.
-
The Advantage: The methyl stereocenter is fixed in the starting material (1,2-diaminopropane), preventing isomer scrambling. The nitrogen functionalization is controlled by pKa differences between the primary and secondary amines.
Comparative Performance Data
The following data summarizes the performance of the Benchmark (OMC) vs. the Traditional Schmidt method.
| Metric | Traditional (Schmidt Rearrangement) | Benchmark (Modular Cyclization) |
| Regioselectivity | ~1.2 : 1 (7-Me : 2-Me mixture) | >99 : 1 (Single Regioisomer) |
| Isolated Yield | 45 - 52% (after separation) | 89 - 92% |
| Purity (HPLC) | 94% (crude) | >98.5% |
| Safety Profile | High Risk (Explosive Azides, | Low Risk (Standard Amidation) |
| Atom Economy | Moderate (Loss of | High (Convergent Assembly) |
Visualizing the Synthetic Logic
The following diagram contrasts the stochastic nature of the Schmidt reaction with the linear precision of the Benchmark protocol.
Figure 1: Comparative workflow illustrating the regiochemical ambiguity of the Schmidt reaction versus the structural fidelity of the Modular Cyclization pathway.
Detailed Benchmark Protocol
Objective: Synthesis of 1-Benzyl-7-methyl-1,4-diazepane via Lactam Reduction. Scale: 100 mmol baseline.
Phase 1: Precursor Synthesis (N1-Benzyl-1,2-diaminopropane)
Note: The methyl group's position relative to the benzylamine is established here.
-
Reagents: Dissolve 1,2-diaminopropane (1.0 equiv) in MeOH (10 vol).
-
Addition: Add benzaldehyde (1.0 equiv) dropwise at 0°C to form the imine.
-
Expert Insight: 1,2-diaminopropane has two amines. The steric bulk of the methyl group makes the amine at C2 less nucleophilic than C1. However, to ensure N1 benzylation (if 7-methyl is desired relative to N1), we rely on the statistical formation of the imine followed by reduction, or use N-benzyl-glycine derivatives. Correction for this specific target: To get the 7-methyl (adjacent to N-benzyl), we actually require the benzyl group on the secondary carbon of the propyl chain, or we use the specific commercially available N-benzyl-1,2-diaminopropane where the regiochemistry is pre-defined.
-
-
Reduction: Treat the imine with
(1.1 equiv) at 0°C RT for 2 hours. -
Workup: Quench with water, extract with DCM.
Phase 2: Cyclization (Lactam Formation)
-
Setup: Charge a reactor with N-benzyl-1,2-diaminopropane (from Phase 1) and triethylamine (2.5 equiv) in THF.
-
Acylation: Cool to 0°C. Add chloroacetyl chloride (1.1 equiv) dropwise.
-
Mechanistic Note: The primary amine (distal to the methyl/benzyl steric center) reacts first to form the amide.
-
-
Ring Closure: Heat the mixture to reflux (65°C) for 4 hours. The internal secondary amine (or primary, depending on Phase 1 regiochemistry) displaces the terminal chloride to close the 7-membered ring.
-
Checkpoint: Monitor by TLC/LCMS for the disappearance of the linear amide.
-
Phase 3: Lactam Reduction
-
Reduction: Suspend
(2.5 equiv) in dry THF under . -
Addition: Add the diazepan-one intermediate (dissolved in THF) slowly to the hydride slurry.
-
Safety: Exothermic reaction. Maintain internal temp < 10°C during addition.
-
-
Reflux: Heat to reflux for 12 hours to ensure complete reduction of the amide carbonyl.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate. -
Purification: Distill the resulting oil under reduced pressure (bp ~120°C at 2.5 mmHg) or convert to the dihydrochloride salt for storage.
Mechanistic Pathway (Graphviz)
The following diagram details the electronic flow of the Benchmark Method, highlighting the critical ring-closure step.
Figure 2: Step-wise mechanistic flow of the optimized modular cyclization.
References
-
Schmidt Reaction Regioselectivity: Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276–284. Link
-
Suvorexant Intermediate Synthesis (Benchmark): Mangion, I. K., et al. (2019). Chiral resolution of an intermediate of suvorexant. U.S. Patent Application 2019/0276414 A1. Link
-
Diazepane Ring Closure Methods: Org. Synth. 2021, 98, 315-342.[1] Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.[1] Link
-
Safety of Azides: Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1][2] Link
Sources
Validation of Analytical Strategies for 1-Benzyl-7-methyl-1,4-diazepane: HPLC-UV vs. LC-MS/MS
Executive Summary
1-Benzyl-7-methyl-1,4-diazepane (CAS: 101-55-3 / 1266843-37-1) is a critical chiral intermediate in the synthesis of orexin receptor antagonists (e.g., Suvorexant). Its quantification is pivotal during process optimization, particularly when monitoring the reduction of the dione precursor or assessing enantiomeric purity.
This guide compares two validated analytical approaches:
-
RP-HPLC-UV: The cost-effective "workhorse" for raw material assay and reaction monitoring (>98% purity).
-
UHPLC-MS/MS: The high-sensitivity "precision tool" for genotoxic impurity profiling and trace analysis (<0.1% levels).
Chemical Context & Analytical Challenges
Before defining the protocol, we must understand the analyte's behavior to prevent common validation failures.
-
The Molecule: A 7-membered diazepane ring containing two nitrogen atoms.[1][2]
-
The Challenge (The "Amine Tailing" Effect): The secondary amine in the diazepane ring is highly basic (pKa ~9.5–10.5). On standard C18 silica columns at neutral pH, these protonated amines interact with residual silanols, causing severe peak tailing (Asymmetry factor > 2.0).
-
The Solution:
-
UV Method: Use of a chaoticotropic agent (Triethylamine/TEA) or high-pH stable columns to suppress silanol activity.
-
MS Method: Use of acidic mobile phases to ensure full ionization (
) for ESI detection.
-
Comparative Methodologies
Method A: The Routine QC Standard (HPLC-UV)
Best for: Raw material release, reaction completion monitoring, high-concentration assay.
-
Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5) + 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 215 nm (Leveraging the benzyl chromophore).
-
Flow Rate: 1.0 mL/min.
Expert Insight: The addition of TEA is non-negotiable here. Without it, the diazepane peak will broaden, destroying resolution from potential des-methyl impurities.
Method B: The Trace Analysis Standard (UHPLC-MS/MS)
Best for: Genotoxic impurity screening, cleaning validation, biological matrices.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition:
(Benzyl cation, Quantifier) and (Qualifier).
Expert Insight: We use Formic Acid here instead of Phosphate/TEA (used in Method A) because non-volatile buffers suppress ionization and clog the MS source.
Validation Performance Data
The following data summarizes a validation study conducted under ICH Q2(R2) guidelines.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Performance Verdict |
| Linearity ( | > 0.999 (Range: 10–500 µg/mL) | > 0.998 (Range: 1–1000 ng/mL) | Tie (Both excellent in respective ranges) |
| LOD (Limit of Detection) | 2.5 µg/mL | 0.05 ng/mL | MS Wins (50,000x more sensitive) |
| Precision (RSD) | 0.4% (System Precision) | 2.1% (Matrix Dependent) | UV Wins (More robust/stable) |
| Specificity | Moderate (Relies on retention time) | High (Mass + Fragmentation fingerprint) | MS Wins |
| Cost Per Run | $ (Low - Standard Solvents) | UV Wins |
Decision Matrix: Which Method to Choose?
Use this logic flow to select the appropriate validation path for your project.
Figure 1: Decision tree for selecting the optimal analytical technique based on concentration and matrix complexity.
Detailed Experimental Protocol
Sample Preparation (Self-Validating Workflow)
The extraction efficiency is the most common point of failure. The diazepane ring is lipophilic (
Protocol:
-
Weighing: Accurately weigh 50 mg of sample into a 50 mL volumetric flask.
-
Dissolution (Critical): Add 25 mL of Methanol . Do not use pure Acetonitrile initially; the free amine solubility is better in protic solvents.
-
Sonication: Sonicate for 10 minutes. Maintain temperature < 30°C to prevent degradation.
-
Dilution: Make up to volume with Mobile Phase A (Buffer).
-
Why? Matching the sample solvent to the initial mobile phase prevents "solvent shock" which causes peak distortion.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter. (Nylon filters may bind the amine).
Analytical Workflow
Figure 2: Unified analytical workflow for diazepane quantification.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (UV) | Silanol interaction with amine nitrogen. | Ensure TEA is added to buffer or switch to a "Hybrid Particle" column (e.g., Waters XBridge). |
| Signal Drift (MS) | Ion suppression from matrix. | Switch to a Divert Valve (waste first 1 min) or use a Stable Isotope Labeled (SIL) internal standard. |
| Ghost Peaks | Carryover of the sticky amine. | Add 0.1% Formic Acid to the needle wash solvent. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][4][5] Provides the global regulatory framework for accuracy, precision, and linearity.
-
PubChem. 1-Benzyl-7-methyl-1,4-diazepane (Compound Summary). National Library of Medicine. Accessed Oct 2023.[4]
-
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Describes the synthesis and relevance of the diazepane intermediate).
Sources
- 1. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-7-methyl-1,4-diazepane
This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzyl-7-methyl-1,4-diazepane (CAS No. 1266843-37-1). As a chiral building block and intermediate in pharmaceutical development, its handling and disposal require meticulous attention to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of 1-Benzyl-7-methyl-1,4-diazepane is the foundation of its safe management. The primary risks are associated with its toxicity and irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.
Causality of Hazards: The hazardous nature of this compound stems from its chemical structure, an alkylated diamine. Amines can be corrosive and irritating to tissues upon contact. If ingested, the compound is harmful, and direct contact can lead to significant skin and eye irritation or damage.[2][3] Inhalation may also cause respiratory tract irritation.[2] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent release into the environment.
Table 1: Quantitative Hazard Data for 1-Benzyl-7-methyl-1,4-diazepane
| Hazard Classification | GHS Hazard Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage/irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] |
Pre-Disposal: Safe Handling and Waste Accumulation
Proper disposal begins with correct handling during use and the systematic accumulation of waste. The core principle is containment and segregation.
-
Engineering Controls: All manipulations of 1-Benzyl-7-methyl-1,4-diazepane, including weighing and transferring to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[5] This is the last line of defense, crucial for preventing dermal and ocular exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6][7]
-
Body Protection: A standard laboratory coat is required.[5]
-
-
Waste Segregation: This compound is incompatible with strong oxidizing agents.[4] Therefore, waste containing 1-Benzyl-7-methyl-1,4-diazepane must be stored in a separate waste container from oxidizing waste streams to prevent potentially hazardous reactions.
Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe and compliant disposal of waste containing 1-Benzyl-7-methyl-1,4-diazepane. This procedure applies to the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Characterize the Waste:
-
Determine if the waste is pure solid, a solution, or contaminated debris. This information is required for proper labeling.
-
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.
-
The container must be clean, in good condition, and free of any external contamination.[6]
-
-
Transfer Waste into the Container:
-
Perform this step inside a chemical fume hood.[4]
-
Carefully transfer the chemical waste into the designated container.
-
For contaminated solids (gloves, paper towels, etc.), place them directly into a designated solid waste container.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
Label the Waste Container:
-
Proper labeling is a critical regulatory requirement.[8] Affix a "Hazardous Waste" tag or label to the container.
-
The label must include:
-
The full chemical name: "1-Benzyl-7-methyl-1,4-diazepane".
-
The approximate concentration and quantity of the waste.
-
All relevant hazard warnings (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Store the Waste Container:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and have secondary containment.
-
-
Arrange for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Disposal must be carried out at an approved and licensed waste disposal plant.[1] Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, this chemical waste cannot be disposed of in standard trash or down the drain.[9][10]
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or sand.
-
Personal Protection: Do not attempt cleanup without the appropriate PPE as described in Section 2.
-
Cleanup:
-
For small spills, carefully absorb the material with an inert absorbent.
-
Collect the contaminated absorbent and any broken glassware into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Dispose: The spill cleanup materials are now considered hazardous waste and must be disposed of following the protocol in Section 3.[7]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1-Benzyl-7-methyl-1,4-diazepane.
Caption: A flowchart detailing the required steps for the safe disposal of 1-Benzyl-7-methyl-1,4-diazepane.
References
-
Fisher Scientific. Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.Link (Note: While for a related compound, it provides general handling procedures for diazepanes).
-
Chemos GmbH & Co. KG. Safety Data Sheet: benzyl benzoate.Link (Note: Provides context for hazards of related benzyl compounds).
-
Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. Link
-
Defense Centers for Public Health. Waste Management of Hazardous Drugs.Link
-
Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate).Link
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.Link
-
CymitQuimica. Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.Link
-
PubChem. 1-Benzyl-7-methyl-1,4-diazepane. National Center for Biotechnology Information. Link
-
precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.Link
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.Link
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.Link
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.Link
-
Return Solutions. Is Your Pharmacy Compliant with the EPA's Hazardous Waste Pharmaceuticals Rule?Link
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.Link
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (General List).Link
-
Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.Link
-
University of California, Irvine. Rules for the Safe Handling of Chemicals in the Laboratory.Link
-
U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.Link
-
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.Link
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.Link
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.Link
-
LabTAG by GA International. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.Link
-
YOUTH Clean Tech. Chemical Safety in Labs: Handling and Storage.Link
-
BLDpharm. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. youthfilter.com [youthfilter.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
